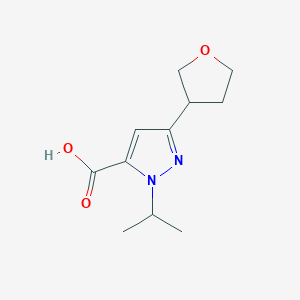![molecular formula C12H18N4 B13188182 1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound that contains both pyrazole and pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a pyridine derivative under specific conditions. For example, the reaction might be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(propan-2-yl)-N-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- 1-(propan-2-yl)-N-ethyl-1H-pyrazolo[3,4-b]pyridin-5-amine
- 1-(propan-2-yl)-N-butyl-1H-pyrazolo[3,4-b]pyridin-5-amine
Uniqueness
1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group at the nitrogen atom can affect the compound’s solubility, stability, and interaction with biological targets compared to its analogs .
Propriétés
Formule moléculaire |
C12H18N4 |
|---|---|
Poids moléculaire |
218.30 g/mol |
Nom IUPAC |
1-propan-2-yl-N-propylpyrazolo[3,4-b]pyridin-5-amine |
InChI |
InChI=1S/C12H18N4/c1-4-5-13-11-6-10-7-15-16(9(2)3)12(10)14-8-11/h6-9,13H,4-5H2,1-3H3 |
Clé InChI |
HBONMJWIMPWSJW-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1=CN=C2C(=C1)C=NN2C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


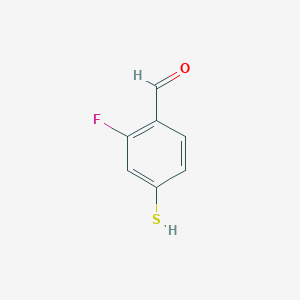

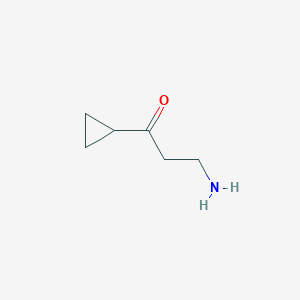



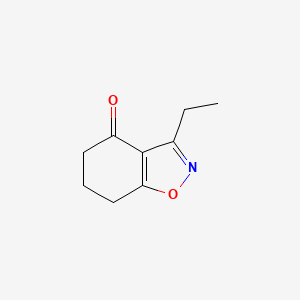
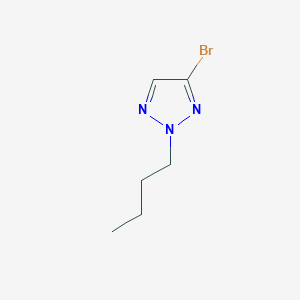
![(1S)-1-[5-(Trifluoromethyl)(3-thienyl)]ethylamine](/img/structure/B13188173.png)
![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13188176.png)
![1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13188179.png)
![6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B13188186.png)
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13188188.png)
